5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate
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Overview
Description
5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate is an organic compound with the molecular formula C11H20O5. It is a derivative of pentanedioic acid, featuring tert-butyl and ethyl ester groups. This compound is known for its unique reactivity patterns due to the presence of the tert-butyl group, which is often used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate typically involves esterification reactions. One common method is the transesterification of methyl esters using lithium tert-butoxide, generated in situ from tert-butanol and n-butyllithium . This reaction is carried out under mild conditions, making it efficient for producing tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar transesterification techniques. The use of metal tert-butoxide as a nucleophile in these reactions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical applications.
Industry: It is utilized in the production of biodiesel and other industrial chemicals through transesterification processes
Mechanism of Action
The mechanism of action of 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate involves its reactivity as an ester. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. This steric effect can enhance the selectivity of reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate: Another ester with similar reactivity patterns.
tert-butyl acetate: A simpler ester used in various chemical reactions.
ethyl tert-butyl ether: Known for its use as a fuel additive.
Uniqueness
5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate is unique due to its combination of tert-butyl and ethyl ester groups, which provide distinct reactivity and stability. This makes it particularly useful in selective organic transformations and industrial applications .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-5-15-9(13)6-8(12)7-10(14)16-11(2,3)4/h8,12H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJFAVNPRGOQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390698 |
Source
|
Record name | tert-Butyl ethyl 3-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128237-30-9 |
Source
|
Record name | tert-Butyl ethyl 3-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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